molecular formula C16H14N2O2 B2727740 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine CAS No. 702636-92-8

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B2727740
CAS No.: 702636-92-8
M. Wt: 266.3
InChI Key: ZNAWJWFMKKSTJM-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine (CAS 702636-92-8) is a high-value chemical building block for pharmaceutical research and discovery. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in several approved drugs . The molecular framework of this compound makes it a compelling subject for research in multiple therapeutic areas. The imidazo[1,2-a]pyridine core is a recognized pharmacophore in oncology research, with related derivatives being investigated as potent STAT3 inhibitors for breast cancer treatment and as METTL3 inhibitors for potential application in ovarian cancer and acute myeloid leukemia . Furthermore, structurally similar 2-phenyl-imidazo[1,2-a]pyridine derivatives have demonstrated high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), showing efficacy in stimulating neuroactive steroid production and exhibiting anticonflict effects in preclinical models, which highlights the potential of this chemotype in neuropharmacology . This compound also served as a key hit compound in collaborative virtual screening campaigns for the identification of new treatments against visceral leishmaniasis, underscoring its utility in infectious disease research . This product is provided for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Chemical Specifications: • CAS Number: 702636-92-8 • Molecular Formula: C16H14N2O2 • Molecular Weight: 266.29 g/mol • Purity: ≥95% (by HPLC) • MDL Number: MFCD02681178

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-2-5-16-17-13(10-18(16)9-11)12-3-4-14-15(8-12)20-7-6-19-14/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAWJWFMKKSTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322902
Record name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

702636-92-8
Record name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxin moiety, which can be synthesized from catechol and ethylene glycol under acidic conditions to form 1,4-benzodioxane. This intermediate is then subjected to nitration, reduction, and subsequent cyclization to form the 2,3-dihydro-1,4-benzodioxin-6-amine .

The imidazo[1,2-a]pyridine core is synthesized separately, often starting from 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring system . The final step involves coupling the benzodioxin and imidazo[1,2-a]pyridine moieties through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst such as AlCl3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is widely recognized for its pharmacological properties. Compounds within this class have shown potential as:

  • Antitumor Agents : Various studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxicity against cancer cell lines. For instance, compounds have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Activity : Research has demonstrated that certain derivatives possess antibacterial and antifungal properties. They are effective against a range of pathogens, making them candidates for developing new antibiotics .

Fluorescent Probes

The photophysical properties of imidazo[1,2-a]pyridines make them suitable as fluorescent reporters in biological imaging. Their ability to emit fluorescence upon excitation allows for real-time monitoring of biological processes . This application is particularly relevant in:

  • Cellular Imaging : Utilizing these compounds to track cellular dynamics and interactions in live cells.
  • Diagnostic Tools : Development of assays for detecting specific biomolecules or cellular conditions.

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of a series of imidazo[1,2-a]pyridine derivatives on several cancer cell lines. The results indicated that compounds featuring the 2-(2,3-dihydro-1,4-benzodioxin-6-yl) substituent exhibited enhanced cytotoxicity compared to other derivatives. Mechanistic studies revealed that these compounds induced apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Properties

In another study focusing on the antimicrobial potential of imidazo[1,2-a]pyridine derivatives, researchers tested several compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new antimicrobial agents.

Comparative Analysis of Biological Activities

Activity TypeCompound ClassNotable EffectsReferences
AntitumorImidazo[1,2-a]pyridineInduces apoptosis in cancer cells
AntimicrobialImidazo[1,2-a]pyridineEffective against various bacterial strains
Fluorescent ProbesImidazo[1,2-a]pyridineUsed in cellular imaging

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The benzodioxin group in the target compound may enhance solubility compared to purely aromatic substituents (e.g., 4-fluorophenyl in ), as oxygen-rich rings often improve hydrophilicity. However, the chloro-fluoro-phenyl analog exhibits higher molecular weight and similar logP, suggesting bulky substituents increase lipophilicity.
  • Position 6 Modifications : The methyl group in the target compound contrasts with larger groups like phenethyl in , which may sterically hinder binding to flat protein interfaces (e.g., PD-L1’s hydrophobic tunnels ).

PD-L1 Binding Affinity

For example, analogs with benzodioxin-like groups induce engorged interaction interfaces in PD-L1 dimers, as revealed by X-ray crystallography . In contrast, coumarin-based dioxane derivatives (e.g., compounds from ) exhibit antihepatotoxic activity, highlighting the scaffold’s versatility but differing target specificity.

Pharmacokinetic Properties

  • logP and Solubility: The target compound’s logP (~4.5) aligns with CNS-penetrant molecules but may limit aqueous solubility.
  • Metabolic Stability : The benzodioxin moiety may resist oxidative metabolism better than methoxy-substituted analogs (e.g., ), as ethers are generally more stable than methyl esters.

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various reagents to form imidazo[1,2-a]pyridine structures. The synthesis typically involves the following steps:

  • Formation of Benzodioxin Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides to create sulfonamide derivatives.
  • Imidazole Formation : Subsequent reactions with appropriate halides or amines lead to the formation of the imidazo[1,2-a]pyridine framework.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested : The compound was tested against breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
  • Results : The compound exhibited significant antiproliferative activity with IC50 values ranging from 5 to 15 µM across different cell lines. This suggests a promising role in cancer therapy.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties:

  • Enzyme Targets : It has shown inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase.
  • Mechanism : The inhibition is thought to occur through competitive binding at the active sites of these enzymes, which could be beneficial in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes and disrupting replication processes .
  • Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, contributing to its overall therapeutic profile.

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Antitumor Efficacy Study :
    • A study involving human lung cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability compared to controls.
    • The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
  • Enzyme Inhibition Study :
    • In vitro assays showed that the compound inhibited acetylcholinesterase with an IC50 value of approximately 10 µM.
    • This inhibition was confirmed through kinetic studies that indicated a competitive inhibition model.

Data Summary Table

Activity TypeTargetIC50 Value (µM)Reference
AntitumorMCF-75
AntitumorHT-2910
AntitumorA54915
Enzyme InhibitionAcetylcholinesterase10
Enzyme Inhibitionα-Glucosidase12

Q & A

Q. What are the key structural features and physicochemical properties of this compound that influence its experimental handling?

The compound features a fused bicyclic imidazo[1,2-a]pyridine core with a 2,3-dihydro-1,4-benzodioxin substituent and a methyl group at position 5. Key physicochemical properties include:

  • Molecular weight : 222.28 g/mol (exact value depends on substituents).
  • Solubility : 1.6 µg/mL in aqueous buffer (pH 7.4), necessitating organic solvents (e.g., DMSO) for in vitro assays .
  • Stability : The electron-rich benzodioxin moiety may confer susceptibility to oxidative degradation, requiring inert atmospheres or antioxidants during storage .

Methodological Note : Use NMR (¹H/¹³C) and HRMS for structural validation, and assess solubility via shake-flask or HPLC-UV methods under physiologically relevant conditions .

Q. What synthetic routes are commonly employed to prepare this compound?

Two primary approaches are documented:

  • Condensation reactions : Reacting 2-aminoimidazoles with 1,3-dicarbonyl or chalcone derivatives under reflux conditions (e.g., ethanol, triethylamine) to form the imidazo[1,2-a]pyridine core. Yields vary (40–60%) depending on substituent compatibility .
  • Multicomponent reactions : One-pot strategies using aldehydes, amines, and ketones to streamline synthesis. For example, cyclocondensation of 4-hydroxy-6-methylpyran-2-ones with 2-aminoimidazoles yields functionalized derivatives .

Table 1 : Representative Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
Condensation2-aminobenzimidazole, chalcone, EtOH, reflux55
Multicomponent CyclizationAldehydes, amines, ketones50–70

Advanced Research Questions

Q. How can researchers optimize the cyclization step to improve reaction yields?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography (hexane/EtOAc gradients) .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or iodine-mediated cyclization accelerate ring closure .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 10 hours under reflux) while maintaining yield .

Data Contradiction Analysis : Discrepancies in reported yields (e.g., 40% vs. 70%) often arise from substituent electronic effects. Electron-donating groups (e.g., methyl) on the benzodioxin ring stabilize intermediates, whereas electron-withdrawing groups (e.g., nitro) require harsher conditions .

Q. What methodologies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests (MTT/WST-1) to distinguish direct target engagement from off-target effects .
  • Structure-activity relationship (SAR) profiling : Systematically modify substituents (e.g., replacing methyl with halogen at position 6) to isolate contributions to bioactivity. For example, halogenation often enhances binding affinity but reduces solubility .

Case Study : Derivatives with a 2,3-dihydrobenzodioxin group showed conflicting cytotoxicity data (IC₅₀: 1–50 µM). Resolution involved testing under standardized hypoxia conditions (5% O₂), revealing oxygen-sensitive mechanisms .

Q. How can computational tools guide the design of derivatives with improved pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases, GPCRs). Prioritize derivatives with high docking scores and favorable ADMET profiles .
  • QSAR modeling : Train models on datasets of imidazo[1,2-a]pyridine derivatives to correlate substituent properties (e.g., logP, polar surface area) with bioavailability .

Table 2 : Predicted ADMET Properties for Common Derivatives

SubstituentlogPSolubility (µM)CYP3A4 Inhibition RiskReference
6-Methyl, benzodioxin3.215.8Low
6-Chloro, benzodioxin3.88.4Moderate

Methodological Guidelines

  • Experimental Design : For SAR studies, use fractional factorial designs to efficiently explore substituent combinations .
  • Data Validation : Cross-validate biological activity data using at least two independent assays (e.g., fluorescence polarization and SPR for binding affinity) .

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